molecular formula C13H10Cl2N2O B038005 (2,4-Dichlorophenyl)-(1-imidazol-1-ylcyclopropyl)methanone CAS No. 111262-22-7

(2,4-Dichlorophenyl)-(1-imidazol-1-ylcyclopropyl)methanone

Cat. No. B038005
CAS RN: 111262-22-7
M. Wt: 281.13 g/mol
InChI Key: CHLVGZVLJOSDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Dichlorophenyl)-(1-imidazol-1-ylcyclopropyl)methanone, also known as KP1019, is a metal-based compound that has shown promising results in scientific research studies. This compound belongs to the class of metal-based drugs, which have gained significant attention due to their unique mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)-(1-imidazol-1-ylcyclopropyl)methanone involves the formation of reactive oxygen species (ROS) and the induction of DNA damage. The compound binds to DNA and causes the release of copper ions, which in turn generate ROS. These ROS cause oxidative damage to DNA, leading to apoptosis and cell death.
Biochemical and Physiological Effects
(2,4-Dichlorophenyl)-(1-imidazol-1-ylcyclopropyl)methanone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, (2,4-Dichlorophenyl)-(1-imidazol-1-ylcyclopropyl)methanone has been found to induce the expression of heat shock proteins, which play a crucial role in cellular stress response and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2,4-Dichlorophenyl)-(1-imidazol-1-ylcyclopropyl)methanone in lab experiments is its unique mechanism of action, which makes it a promising candidate for cancer therapy. However, the compound has several limitations, including its poor solubility and stability, which can affect its efficacy and bioavailability.

Future Directions

There are several future directions for the research on (2,4-Dichlorophenyl)-(1-imidazol-1-ylcyclopropyl)methanone. One of the main areas of focus is the development of more stable and bioavailable formulations of the compound. In addition, further studies are needed to investigate the potential of (2,4-Dichlorophenyl)-(1-imidazol-1-ylcyclopropyl)methanone as a combination therapy with other anticancer agents. Finally, more research is needed to understand the mechanism of action of (2,4-Dichlorophenyl)-(1-imidazol-1-ylcyclopropyl)methanone and its effects on different cancer types and stages.
Conclusion
In conclusion, (2,4-Dichlorophenyl)-(1-imidazol-1-ylcyclopropyl)methanone, or (2,4-Dichlorophenyl)-(1-imidazol-1-ylcyclopropyl)methanone, is a metal-based compound that has shown promising results in scientific research studies. The compound has a unique mechanism of action and has been found to have potential as an anticancer and antimicrobial agent. However, further research is needed to develop more stable and bioavailable formulations of the compound and to investigate its potential in combination therapies and different cancer types.

Synthesis Methods

The synthesis of (2,4-Dichlorophenyl)-(1-imidazol-1-ylcyclopropyl)methanone involves the reaction of cyclopropylamine with 2,4-dichlorobenzoyl chloride, followed by the reaction of the resulting intermediate with imidazole. The final product is obtained after purification and characterization using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

(2,4-Dichlorophenyl)-(1-imidazol-1-ylcyclopropyl)methanone has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies on various cancer cell lines, including lung, breast, colon, and ovarian cancers. The compound has been found to induce apoptosis, inhibit angiogenesis, and enhance the immune response against cancer cells. In addition, (2,4-Dichlorophenyl)-(1-imidazol-1-ylcyclopropyl)methanone has also been investigated for its potential as an antimicrobial agent, particularly against drug-resistant bacteria.

properties

CAS RN

111262-22-7

Product Name

(2,4-Dichlorophenyl)-(1-imidazol-1-ylcyclopropyl)methanone

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

(2,4-dichlorophenyl)-(1-imidazol-1-ylcyclopropyl)methanone

InChI

InChI=1S/C13H10Cl2N2O/c14-9-1-2-10(11(15)7-9)12(18)13(3-4-13)17-6-5-16-8-17/h1-2,5-8H,3-4H2

InChI Key

CHLVGZVLJOSDJH-UHFFFAOYSA-N

SMILES

C1CC1(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3

Canonical SMILES

C1CC1(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3

synonyms

Methanone, (2,4-dichlorophenyl)[1-(1H-imidazol-1-yl)cyclopropyl]-

Origin of Product

United States

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